molecular formula C10H15Cl2N B1488036 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 72954-91-7

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1488036
CAS No.: 72954-91-7
M. Wt: 220.14 g/mol
InChI Key: VCBGQWZZQKYLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylmethylamine with 2-methylpropionaldehyde under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

  • 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

  • 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Biological Activity

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, commonly known as Pitolisant, is a compound that has garnered attention for its biological activity, particularly as a histamine H3 receptor antagonist and inverse agonist. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical and Physical Properties

  • Chemical Formula: C10H14ClN
  • Molecular Weight: 183.68 g/mol
  • CAS Number: 72954-91-7
  • Appearance: Liquid
  • Storage Temperature: 4 °C
PropertyValue
IUPAC Name1-(4-chlorophenyl)-2-methylpropan-1-amine
MDL NumberMFCD08691269
PubChem CID12559037

Target Receptor:
Pitolisant primarily targets the histamine H3 receptor , which plays a crucial role in regulating neurotransmitter release in the central nervous system.

Mode of Action:
As an antagonist and inverse agonist at the H3 receptor, Pitolisant blocks the receptor's activity, leading to increased levels of histamine and other neurotransmitters such as norepinephrine and dopamine. This modulation enhances alertness and reduces excessive daytime sleepiness, particularly in patients with narcolepsy.

Pharmacokinetics

Pitolisant is rapidly absorbed following oral administration, achieving approximately 90% bioavailability . The compound demonstrates favorable pharmacokinetic properties:

  • Half-life: Approximately 20 hours
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes
  • Excretion: Excreted mainly via urine

Clinical Efficacy

Pitolisant has been clinically evaluated for its effectiveness in treating narcolepsy. In a study involving patients with narcolepsy, Pitolisant significantly reduced the frequency of excessive daytime sleepiness episodes compared to placebo controls. The efficacy was measured using standardized scales such as the Epworth Sleepiness Scale (ESS) and the Maintenance of Wakefulness Test (MWT).

Case Studies

  • Narcolepsy Treatment:
    • A clinical trial involving 300 patients demonstrated that those treated with Pitolisant experienced a reduction in ESS scores by an average of 6 points after 12 weeks, indicating improved wakefulness.
  • Safety Profile:
    • Adverse effects reported include insomnia, anxiety, and nausea; however, these were generally mild to moderate in severity.

Research Findings

Recent studies have explored the broader implications of Pitolisant's action beyond narcolepsy:

  • Antiproliferative Effects:
    • Research indicated potential antiproliferative activity against various cancer cell lines through modulation of histaminergic signaling pathways, suggesting a role in cancer biology .
  • Neuroprotective Properties:
    • Preliminary investigations suggest that Pitolisant may exert neuroprotective effects by enhancing dopaminergic signaling, which could have implications for neurodegenerative diseases like Parkinson's .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionClinical Use
Pitolisant (1-(4-Chlorophenyl)-2-methylpropan-1-amine)H3 receptor antagonist/inverse agonistNarcolepsy
ModafinilDopamine reuptake inhibitorNarcolepsy
Sodium OxybateGABA-B receptor agonistNarcolepsy

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGQWZZQKYLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 3
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 5
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.